Methyl 7-Fluoroindole-3-carboxylate
Overview
Description
Methyl 7-Fluoroindole-3-carboxylate is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 7-Fluoroindole-3-carboxylate is explored in the synthesis of various compounds. For example, the synthesis of 5-fluoro- and 7-methyl-indole, as well as their transformation into corresponding tryptophanes, highlights the chemical versatility of fluoroindoles (Hoffmann, Ikan, & Galun, 1965).
Antibacterial Applications
- This compound derivatives have been investigated for their potential antibacterial properties. For instance, fluoro-substituted naphthyridine derivatives, which share structural similarities with fluoroindoles, showed promising in vitro and in vivo antibacterial activities (Bouzard et al., 1992).
Pharmaceutical Intermediates
- Compounds like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which are structurally related to this compound, serve as intermediates in the synthesis of anticancer drugs, demonstrating the compound's relevance in pharmaceutical research (Zhang et al., 2019).
Electromagnetic Properties
- The fluorine-substituted derivatives, such as fluoropolymers, have been studied for their electrochemical properties, which may have implications for energy storage and other technological applications (Wang et al., 2019).
Antiviral Potential
- 7-Fluoroindole, a derivative of this compound, has been identified as a compound that can inhibit the biofilm formation of Pseudomonas aeruginosa, suggesting potential antiviral applications (Lee et al., 2012).
Molecular Framework Applications
- The privileged molecular framework of 7-fluoro-1,4-benzodiazepin-2-one-5-methylcarboxylate, a compound structurally related to this compound, has been used for synthesizing medicinally relevant compounds, showcasing the versatility of fluoroindoles in medicinal chemistry (Devi, Gupta, & Kishore, 2014).
Safety and Hazards
Future Directions
Indole derivatives, such as “Methyl 7-Fluoroindole-3-carboxylate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are key precursors of antimicrobial/antiviral agents and are also useful intermediates in the synthesis of biologically active molecules .
Mechanism of Action
Target of Action
Indole derivatives, in general, are known to exhibit high-affinity binding to many receptors , suggesting that Methyl 7-Fluoroindole-3-carboxylate may interact with multiple targets.
Mode of Action
It’s worth noting that 7-fluoroindole, a related compound, has been identified as an antivirulence compound that inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic pseudomonas aeruginosa cells .
Biochemical Pathways
Indole derivatives have been reported to exhibit various biological activities, including antitumor, antibacterial, antiviral, and antifungal activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Related compounds such as 7-fluoroindole have been shown to inhibit biofilm formation and reduce the production of quorum-sensing-regulated virulence factors .
Biochemical Analysis
Biochemical Properties
Methyl 7-Fluoroindole-3-carboxylate, like other indole derivatives, has been found to interact with multiple receptors, contributing to its potential for various biochemical reactions
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound exerts its effects at the molecular level through various mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indole is involved in the bioconversion of tryptophan , suggesting that this compound may also be involved in tryptophan metabolism.
Properties
IUPAC Name |
methyl 7-fluoro-1H-indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNZFBRVWUXGST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281147 | |
Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101281147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858515-78-3 | |
Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858515-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101281147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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